N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11(17-16(18)14-5-7-20-10-14)8-12-2-3-15-13(9-12)4-6-19-15/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEJXDAPOXEESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: Benzofuran derivatives can be synthesized through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Formation of the Thiophene Moiety: Thiophene derivatives are often synthesized via condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Coupling of Benzofuran and Thiophene: The final step involves coupling the benzofuran and thiophene moieties under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The thiophene moiety contributes to the compound’s overall stability and bioavailability, enhancing its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(2,3-dihydrobenzofuran-5-yl)benzothiophene exhibit similar biological activities and are used in medicinal chemistry.
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophene (e.g., articaine) are known for their pharmacological properties.
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide is unique due to its combined benzofuran and thiophene structure, which imparts a distinct set of chemical and biological properties
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran moiety and a thiophene ring, contributing to its diverse biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran component is known for its ability to interact with enzymes and receptors, potentially leading to the inhibition of their activity. The thiophene moiety may enhance the compound's binding affinity, further contributing to its bioactivity.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways, which includes cytochrome c release and caspase activation .
- A study reported IC50 values for similar compounds ranging from 0.20–2.58 μM against lung (A549) and breast (MCF7) cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Antibacterial assays indicated effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table: Summary of Biological Activities
| Activity | Effect | Cell Lines/Organisms | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Anticancer | Induces apoptosis | A549, MCF7 | 0.20–2.58 μM |
| Antimicrobial | Inhibits bacterial growth | E. coli, S. aureus | Varies (specific values not provided) |
Case Studies
- Study on Apoptotic Mechanisms : A detailed investigation into the apoptotic effects of related compounds revealed that they promote phosphatidylserine flipping and activate caspases in cancer cells, suggesting potential for development as anticancer agents .
- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of this compound exhibited significant antibacterial activity against both drug-resistant strains and common pathogens .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amidation | EDCI, HOBt, DMF, 50°C | 65–75 | 92–96 |
| Cyclization | Pd(PPh₃)₄, K₂CO₃, THF | 70–80 | 88–94 |
Advanced: How can researchers resolve contradictory bioactivity data in receptor-binding assays for this compound?
Contradictions often arise from assay variability or off-target effects. Methodological solutions include:
- Orthogonal assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding kinetics .
- Selectivity profiling : Screen against a panel of related receptors (e.g., GPCRs, kinases) using competitive binding assays .
- Structural analysis : Co-crystallization or molecular docking (e.g., AutoDock Vina) to identify binding site interactions and refine SAR (structure-activity relationship) models .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the dihydrobenzofuran and thiophene moieties (e.g., J-coupling values for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 345.1234) .
- X-ray crystallography : Resolves stereochemical ambiguities; bond lengths and angles (e.g., C–O in dihydrobenzofuran: 1.36–1.39 Å) .
Advanced: How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- ADMET prediction : Use tools like SwissADME to predict logP (optimal range: 2–4) and CYP450 inhibition .
- Metabolic hotspots : Identify labile sites (e.g., ester groups) via molecular dynamics simulations (MD) in liver microsome models .
- Isosteric replacement : Replace metabolically unstable groups (e.g., methyl with trifluoromethyl) while maintaining binding affinity .
Q. Table 2: Key Computational Parameters
| Parameter | Tool | Application |
|---|---|---|
| LogP | SwissADME | Lipophilicity optimization |
| Binding free energy (ΔG) | AutoDock Vina | Binding affinity prediction |
| Metabolic liability | MetaSite | Identification of oxidation sites |
Basic: What strategies ensure stability during long-term storage of this compound?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Excipient screening : Add stabilizers like trehalose (5% w/v) to aqueous formulations .
- Stability-indicating assays : Monitor degradation via RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced: How should researchers address discrepancies in cytotoxicity profiles across cell lines?
- Cell line authentication : Use STR profiling to rule out cross-contamination .
- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify pathway-specific responses .
- Dose-response normalization : Calculate IC₅₀ values using Hill equation modeling to account for assay variability .
Basic: What in vitro assays are suitable for initial pharmacological screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., FLIPR for calcium signaling) .
- Cell viability : MTT or resazurin reduction assays in cancer lines (e.g., HepG2, MCF-7) .
- Membrane permeability : Caco-2 monolayer model to predict oral bioavailability .
Advanced: How can researchers validate target engagement in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
